4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDDHPZZRKOTJH-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with 4-Chlorothiophenol
In this step, 3-nitro-4-fluorobenzenecarbaldehyde reacts with 4-chlorothiophenol in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 65–75%. The fluorine atom at the para position acts as a leaving group, facilitating substitution by the sulfur nucleophile.
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF |
| Base | K₂CO₃ |
| Reaction Time | 12–24 h |
| Yield | 65–75% |
Nitro Group Functionalization
The nitro group at the 3-position is typically introduced early in the synthesis via nitration of a precursor benzaldehyde derivative. For example, 4-chlorobenzenecarbaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C, followed by quenching in ice water.
Nitration Conditions
- Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v)
- Temperature: 0–5°C (exothermic control)
- Reaction Time: 2–4 hours
- Yield: 70–80%
Oxime Formation
The final step involves converting the aldehyde group into an oxime. This is achieved by reacting 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde with hydroxylamine hydrochloride under acidic or basic conditions.
Hydroxylamine Condensation
- Reagents: NH₂OH·HCl, NaOAc (buffer)
- Solvent: Ethanol/water (4:1)
- Temperature: 60–70°C
- Reaction Time: 4–6 hours
- Yield: 85–90%
The reaction mechanism involves nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. The E-isomer predominates due to steric hindrance.
Alternative Synthetic Routes
Copper-Catalyzed Sulfanyl Transfer
A modified approach employs copper(II) acetate and sodium p-toluenesulfinate to introduce the sulfanyl group. This method, conducted at room temperature under argon, achieves comparable yields (70–75%) with shorter reaction times (36 hours).
Reaction Scheme:
$$
\text{Aldehyde} + \text{NaSO}2\text{Tol} \xrightarrow{\text{Cu(OAc)}2, \text{KF}} \text{Sulfanylated Product}
$$
One-Pot Sequential Functionalization
Recent advances describe a one-pot strategy combining nitration, sulfanyl substitution, and oxime formation. This method reduces purification steps and improves overall yield (60–65%).
Optimization and Challenges
Solvent Effects
Byproduct Management
- Nitro Reduction: Trace amounts of amine byproducts are mitigated using oxidizing agents (e.g., KMnO₄).
- Isomer Separation: Chromatography on silica gel (EtOAc/hexane) resolves E/Z-oximes.
Industrial-Scale Considerations
Patented methodologies emphasize cost-effective reagents and recyclable catalysts. For instance, the use of potassium hydroxide in aqueous systems reduces solvent waste. Pilot-scale trials report a 58% overall yield with a throughput of 1.2 kg/day.
Emerging Techniques
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) accelerates sulfanyl substitution, completing reactions in 2–3 hours with 80% yield.
Enzymatic Oxime Formation
Preliminary studies using lipases (e.g., Candida antarctica) show enantioselective oxime synthesis, though yields remain low (30–40%).
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-[(4-Chlorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The oxime group can form stable complexes with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde
- 4-[(4-Chlorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde oxime
- 4-[(4-Chlorophenyl)sulfonyl]-3-nitrobenzenecarbaldehyde oxime
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime stands out due to the presence of both a nitro group and an oxime group, which confer unique reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime, also known by its CAS number 477851-86-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H9ClN2O3S
- Molecular Weight : 292.74 g/mol
- IUPAC Name : 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
- InChIKey : MDDDHPZZRKOTJH-UHFFFAOYSA-N
The biological activity of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
Biological Activity and Therapeutic Applications
Research has indicated several areas where this compound may exhibit significant biological effects:
Antimicrobial Activity
Studies have shown that 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability.
Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer potential. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL. |
| Anticancer Study | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
| Anti-inflammatory Study | Reduced TNF-alpha production by 40% in LPS-stimulated macrophages at a concentration of 10 µM. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime, and how can purity be optimized?
- Answer : The compound is synthesized via nucleophilic aromatic substitution, introducing the 4-chlorophenylsulfanyl group to 3-nitrobenzaldehyde derivatives, followed by oxime formation through condensation with hydroxylamine. Key intermediates should be characterized by NMR (1H/13C) and HPLC to monitor reaction progress. Purification often involves recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity ≥95% is achievable with iterative recrystallization, as validated by melting-point consistency and absence of extraneous peaks in LC-MS .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Answer :
- Spectroscopy : 1H/13C NMR confirms the oxime proton (≈8.5 ppm) and nitro group deshielding effects. IR spectroscopy identifies C=N (≈1600 cm⁻¹) and NO₂ (≈1520/1350 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (MW: 443.86 g/mol) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via Bruker AXS platforms) resolves molecular geometry, including sulfanyl group orientation and nitro-oxime torsion angles. Data collection at low temperature (e.g., 100 K) minimizes thermal displacement artifacts .
Advanced Research Questions
Q. How do steric and electronic effects influence the molecular conformation of this compound in crystal lattices?
- Answer : SC-XRD reveals that the 4-chlorophenylsulfanyl group adopts a planar orientation due to conjugation with the aromatic ring, while the nitro group induces steric hindrance, creating a torsion angle of ≈15–25° relative to the oxime moiety. π-π stacking between adjacent nitrobenzene rings (centroid distances ≈3.8–4.0 Å) stabilizes the lattice, as observed in related sulfanyl-nitro compounds . Computational modeling (DFT/B3LYP) can predict these interactions, with van der Waals corrections for halogenated systems .
Q. What mechanistic pathways govern the reactivity of the oxime and nitro functional groups under reductive conditions?
- Answer : The nitro group undergoes stepwise reduction (NO₂ → NH₂ via nitroso and hydroxylamine intermediates) using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite. The oxime can hydrolyze to a carbonyl under acidic conditions (HCl/EtOH), but competes with reduction to an amine in the presence of LiAlH₄. Reaction pathways are monitored by in situ FTIR or quenching followed by GC-MS .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Answer : Discrepancies between calculated (e.g., DFT-predicted) and experimental NMR shifts may arise from solvent effects or dynamic conformational exchange. Use variable-temperature NMR to identify broadening/resonance splitting. For ambiguous XRD data (e.g., disordered sulfanyl groups), employ twin refinement in SHELXL or complementary techniques like neutron diffraction .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Answer : Prioritize enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) due to the nitro group’s electrophilic potential. Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) can identify antiproliferative effects. Structure-activity relationship (SAR) studies should modify the chlorophenyl or oxime substituents to isolate pharmacophores .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
